Ethyl L-tryptophanate

概览

描述

Ethyl L-tryptophanate, also referred to as L-tryptophan ethyl ester (L-Wee), is a derivative of the essential amino acid L-tryptophan (L-W). It has been studied for its vascular effects, particularly its ability to lower blood pressure by dilating small mesenteric arteries. This action is thought to be due to the inhibition of voltage-operated calcium channels in vascular smooth muscle cells .

Synthesis Analysis

The synthesis of ethyl L-tryptophanate involves the reaction of L-tryptophan with various aldehydes. For instance, the reaction between L-tryptophan and phenolic aldehydes such as benzaldehyde, vanillin, and others, leads to the formation of phenolic tetrahydro-beta-carboline alkaloids. These reactions are favored under acidic conditions and may occur in food processing or cooking . Additionally, L-tryptophan has been used as a catalyst in Knoevenagel condensations to prepare functionalized trisubstituted alkenes and α,β,γ,δ-unsaturated carbonyl compounds, which are useful intermediates in organic synthesis .

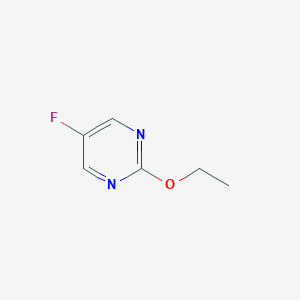

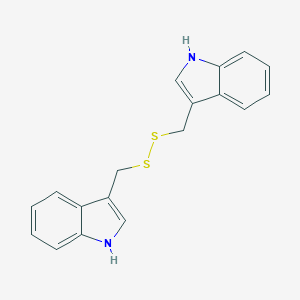

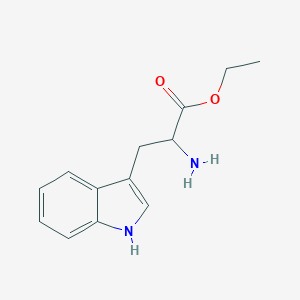

Molecular Structure Analysis

The molecular structure of ethyl L-tryptophanate is characterized by the presence of an ester group attached to the tryptophan molecule. The reaction products of L-tryptophan with aldehydes, such as the phenolic tetrahydro-beta-carboline alkaloids, exhibit two diastereoisomers: 1S,3S-cis and 1R,3S-trans. These structures have been characterized using techniques like NMR and HPLC-MS .

Chemical Reactions Analysis

Ethyl L-tryptophanate and its related compounds participate in various chemical reactions. For example, the phenolic tetrahydro-beta-carboline alkaloids formed from the reaction of L-tryptophan with aldehydes have shown good antioxidant properties, acting as free radical scavengers . L-tryptophan itself is a substrate for the enzyme tryptophanase, which catalyzes its degradation into indole, pyruvate, and ammonia .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl L-tryptophanate derivatives, such as their antioxidant capacity, have been assessed. The phenolic tetrahydro-beta-carboline alkaloids derived from L-tryptophan exhibit significant antioxidant activity, with Trolox equivalent antioxidant capacity (TEAC) values much higher than those of ascorbic acid and the water-soluble vitamin E analogue, Trolox . Furthermore, L-tryptophan-modified beta-cyclodextrin (L-Trp-beta-CD) has been synthesized to study its molecular recognition behavior, demonstrating the ability to differentiate between enantiomeric and geometrical isomers of guest alcohols .

科研应用

Vascular Effects and Blood Pressure Regulation : Ethyl L-tryptophanate has been shown to have significant vascular effects. A study found that it dilates small mesenteric arteries by inhibiting voltage-operated calcium channels in smooth muscle, which contributes to lowering blood pressure (Jadhav et al., 2012).

Treatment of Hartnup Disease : Ethyl L-tryptophanate can be used to bypass defective gastrointestinal neutral amino acid transport in Hartnup disease, a rare disorder affecting amino acid absorption. Its lipid-soluble properties allow it to increase serum tryptophan levels effectively (Jonas & Butler, 1989).

Carcinoid Syndrome Therapy : As a tryptophan hydroxylase inhibitor, Ethyl L-tryptophanate (in the form of telotristat ethyl) is used in the treatment of carcinoid syndrome, particularly to reduce bowel movement frequency and urinary 5-hydroxyindole acetic acid levels in patients (Kulke et al., 2017).

Phospholipid Metabolism in Semen : Ethyl L-tryptophanate has been utilized in studies related to the metabolism of plasmalogen and fatty acids in ram semen, showing its potential applications in reproductive biology (Hartree & Mann, 1961).

NK1 Receptor Antagonism : Ethyl L-tryptophanate derivatives have been identified as potent and selective antagonists at the NK1 receptor, indicating their potential in treating conditions associated with substance P (Macleod et al., 1994).

Catalysis in Organic Chemistry : Ethyl L-tryptophanate has been used as a catalyst in the Knoevenagel condensations, aiding in the preparation of functionalized alkenes and unsaturated carbonyl compounds, demonstrating its utility in synthetic organic chemistry (Hu, He, & Guan, 2010).

Role in Tryptophan Metabolism : Ethyl L-tryptophanate is involved in the complex metabolism of L-tryptophan, which has therapeutic implications in various neurological, metabolic, psychiatric, and intestinal disorders (Modoux, Rolhion, Mani, & Sokol, 2020).

Biomedical Applications : It has been used in the synthesis of intrinsically fluorescent hydrophobic and amphiphilic polyphosphazenes, useful in drug delivery systems and diagnostic medicine (Zhang, Qiu, Li, Jin, & Zhu, 2007).

Enzyme-Catalyzed Synthesis : Ethyl L-tryptophanate can be synthesized by α-chymotrypsin in high ethanol concentration solutions, demonstrating its importance in enzymatic processes (Kise & Shirato, 1985).

Alcohol Preference Reduction : It's been implicated in the reduction of alcohol preference in rats when brain serotonin levels are depleted, highlighting its potential role in addiction studies (Myers & Veale, 1968).

Prevention of Bacterial Biofilm Formation : Ethyl L-tryptophanate derivatives have shown potential in inhibiting tryptophanase, which could prevent bacterial biofilm formation, a significant concern in clinical settings and food industry (Scherzer, Gdalevsky, Goldgur, Cohen‐Luria, Bittner, & Parola, 2009).

Analytical and Nutritional Applications : Ethyl L-tryptophanate's role in tryptophan analysis and its health benefits in various dietary and therapeutic contexts have been studied, emphasizing its importance in nutrition and health sciences (Friedman, 2018).

Solubility and Thermodynamics : Research on the solubility of L-tryptophan in various solvents, including the role of Ethyl L-tryptophanate, provides valuable information for its extraction, purification, and formulation development (Zhu, Fan, Xu, Liu, Heng, Yang, & Hu, 2019).

Safety And Hazards

未来方向

性质

IUPAC Name |

ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABYEOZXRSTEGL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884387 | |

| Record name | L-Tryptophan, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl L-tryptophanate | |

CAS RN |

7479-05-2, 6519-66-0 | |

| Record name | L-Tryptophan, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7479-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophan ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophan, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007479052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophan, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tryptophan, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-tryptophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。